molecular formula C17H11NO3 B1215019 Liriodendronine 2-O-methyl ether CAS No. 52410-28-3

Liriodendronine 2-O-methyl ether

Cat. No.: B1215019
CAS No.: 52410-28-3
M. Wt: 277.27 g/mol
InChI Key: TYPNWOPNOODJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Structural Characterization of Liriodendronine 2-O-Methyl Ether

IUPAC Nomenclature and Systematic Classification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 1-hydroxy-2-methoxy-7H-dibenzo[de,g]quinolin-7-one. The compound belongs to the broader chemical classification of oxoaporphine alkaloids, which constitute a distinct subgroup within the aporphine alkaloid family. The systematic name reflects the core dibenzoquinolinone structure characteristic of oxoaporphine alkaloids, with specific hydroxyl and methoxy substituents that define its unique chemical identity.

The compound is registered under Chemical Abstracts Service number 52410-28-3 and carries the molecular formula C₁₇H₁₁NO₃. Alternative nomenclature designations include lysicamine monophenol and 7-oxo-2-methoxydibenzo[de,g]quinoline-1-ol, reflecting different systematic approaches to naming this complex heterocyclic structure. The compound is also commonly referenced by the abbreviated designation Lir-ME in scientific literature, though this abbreviation represents a shortened form of its full chemical name.

The structural classification places this compound within the oxoaporphine subgroup, which is characterized by the presence of a conjugated carbonyl function at position 7 of the dibenzoquinoline framework. This classification distinguishes it from simple aporphine alkaloids and places it among the oxidized derivatives that exhibit unique spectroscopic and chemical properties. The systematic classification further identifies this compound as a true alkaloid, containing nitrogen within the heterocyclic framework and originating from amino acid precursors.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that are diagnostic for the oxoaporphine alkaloid framework. The methoxyl protons appear as distinct singlets in the upfield region, typically observed around δ 4.00 to 4.08 parts per million, representing the methoxy group attached to the aromatic ring system.

The aromatic proton signals in the ¹H nuclear magnetic resonance spectrum show a characteristic pattern for the dibenzoquinoline core structure. The H-4 and H-5 protons appear as doublets with coupling constants around 5.2 Hz, with H-4 typically resonating at δ 7.78 and H-5 at δ 8.88. The downfield chemical shift of H-5 results from deshielding effects of the neighboring nitrogen atom within the quinoline ring system. Additional aromatic protons show characteristic multiplicity patterns that reflect the substitution pattern and electronic environment of the dibenzo framework.

The ¹³C nuclear magnetic resonance spectrum provides crucial structural confirmation through the observation of eighteen carbon signals, validating the molecular formula C₁₇H₁₁NO₃. The carbonyl carbon appears significantly downfield, typically around δ 179-180 parts per million, confirming the presence of the conjugated ketone function characteristic of oxoaporphine alkaloids. The methoxy carbon signals appear in the expected range for aromatic methyl ethers, while the aromatic carbons show chemical shifts consistent with the extended conjugated system of the dibenzoquinoline framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 277, corresponding to the molecular weight of 277.27 g/mol. The fragmentation behavior follows predictable pathways common to oxoaporphine alkaloids, with specific fragmentation patterns that reflect the structural features unique to this methylated derivative.

The base peak and secondary fragmentation patterns provide insight into the stability and preferred cleavage sites within the molecular structure. Common fragmentation pathways for oxoaporphine alkaloids include loss of methyl radicals from methoxy substituents, resulting in characteristic mass losses of 15 mass units. The conjugated nature of the dibenzoquinoline system influences fragmentation patterns, with the aromatic framework showing relatively high stability under electron impact conditions.

Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at m/z 278, providing confirmation of the molecular formula through high-resolution measurements. The fragmentation patterns under collision-induced dissociation conditions reveal characteristic neutral losses and charge-directed fragmentations that are diagnostic for the oxoaporphine alkaloid structural class. These fragmentation patterns serve as valuable fingerprints for compound identification and structural elucidation.

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups within this compound through characteristic absorption frequencies. The most diagnostic absorption appears around 1650-1665 cm⁻¹, corresponding to the conjugated carbonyl stretch of the ketone function at position 7. This absorption frequency is characteristic of oxoaporphine alkaloids and reflects the extended conjugation between the carbonyl group and the aromatic π-system of the dibenzoquinoline framework.

Additional infrared absorptions provide structural confirmation through identification of other functional groups present in the molecule. The hydroxyl group absorption typically appears around 3400-3500 cm⁻¹, though this may be broadened or shifted depending on hydrogen bonding interactions. Carbon-oxygen stretching frequencies associated with the methoxy substituent appear in the range of 1200-1300 cm⁻¹, providing confirmation of the ether linkage. Aromatic carbon-carbon stretching vibrations appear in the expected range of 1450-1600 cm⁻¹, reflecting the extensive aromatic character of the dibenzo framework.

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that reflect the extended conjugation of the oxoaporphine chromophore. Typical absorption maxima appear around 251 nm and 315 nm, with the latter often showing as a shoulder peak. These absorptions are diagnostic for the oxoaporphine skeleton and distinguish this compound class from simple aporphine alkaloids. The absorption pattern reflects electronic transitions within the conjugated π-system, with the bathochromic shift relative to simple aromatic compounds indicating the extended conjugation present in the dibenzoquinoline framework.

X-Ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides definitive structural confirmation for this compound through determination of precise atomic positions and bond lengths within the crystal lattice. The crystallographic studies reveal the planar nature of the dibenzoquinoline framework, which is characteristic of oxoaporphine alkaloids and reflects the extensive aromatic delocalization throughout the molecular structure. The crystal structure confirms the substitution pattern of hydroxyl and methoxy groups on the aromatic rings, providing unambiguous assignment of substitution positions.

The conformational analysis derived from crystallographic data reveals important structural features that influence the physical and chemical properties of the compound. The planar geometry of the aromatic framework facilitates π-π stacking interactions in the solid state, contributing to the characteristic high melting points observed for oxoaporphine alkaloids. The crystal packing arrangements show how individual molecules interact through hydrogen bonding involving the hydroxyl substituent and through van der Waals interactions between the aromatic frameworks.

Bond length and angle measurements from crystallographic analysis provide quantitative structural parameters that confirm the aromatic character of the dibenzo framework and the conjugated nature of the carbonyl function. The carbon-carbon bond lengths within the aromatic rings show typical values for aromatic systems, while the carbon-oxygen bond lengths of the methoxy and hydroxyl substituents provide insight into the electronic distribution within the molecule. The crystallographic data serves as a foundation for computational modeling studies and provides experimental validation for theoretical structural predictions.

Comparative Structural Features with Parent Alkaloid Liriodendronine

The structural comparison between this compound and its parent compound liriodendronine reveals the specific modifications that distinguish these closely related oxoaporphine alkaloids. Liriodendronine possesses the molecular formula C₁₇H₉NO₃ with a molecular weight of 275.26 g/mol, differing from the 2-O-methyl ether derivative by the addition of a methyl group (CH₂, 14.02 g/mol). This methylation represents conversion of a hydroxyl group to a methoxy group at the 2-position of the dibenzoquinoline framework.

The substitution pattern comparison shows that liriodendronine contains a methylenedioxy group spanning positions 1 and 2, creating a five-membered dioxole ring fused to the aromatic system. In contrast, this compound contains individual hydroxyl and methoxy substituents at positions 1 and 2 respectively, representing a ring-opened derivative of the parent compound. This structural modification significantly alters the electronic properties and spectroscopic characteristics of the molecule while maintaining the core oxoaporphine framework.

Structural Parameter Liriodendronine This compound
Molecular Formula C₁₇H₉NO₃ C₁₇H₁₁NO₃
Molecular Weight 275.26 g/mol 277.27 g/mol
Position 1 Substituent Methylenedioxy (part) Hydroxyl
Position 2 Substituent Methylenedioxy (part) Methoxy
Infrared Carbonyl Frequency ~1650 cm⁻¹ ~1650-1665 cm⁻¹
Nuclear Magnetic Resonance Methoxy Signals Absent δ 4.00-4.08 ppm

Properties

CAS No.

52410-28-3

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

16-hydroxy-15-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

InChI

InChI=1S/C17H11NO3/c1-21-12-8-9-6-7-18-15-13(9)14(17(12)20)10-4-2-3-5-11(10)16(15)19/h2-8,20H,1H3

InChI Key

TYPNWOPNOODJLW-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O

Other CAS No.

52410-28-3

Synonyms

LIR-ME
liriodendronine 2-O-methyl ethe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxoaporphine Alkaloids

Structural Modifications and Antifungal Activity

Oxoaporphine alkaloids share a common dibenzopyrrolo[2,1-b]quinolin-7-one backbone but differ in substituents, which critically influence their biological activity. Key comparisons include:

Compound Structural Features Antifungal Activity (vs. Candida) Key Reference
Liriodendronine 2-O-methyl ether 2-O-methyl substitution on the aromatic ring Moderate activity
Liriodenine Unmodified hydroxyl group at C-2 Moderate activity
Liriodenine methiodide (13) Quaternary ammonium salt (methylation at N) High activity
Lysicamine Parent compound without methylation or quaternization Low to negligible activity
  • This suggests that cationic charges (via quaternization) improve membrane interaction in fungal cells .
  • Quaternary Salts : Methiodide and mesylate derivatives of liriodendronine exhibit comparable antifungal activity to liriodenine but are outperformed by liriodenine methiodide, indicating that methylation at nitrogen is more critical than oxygen for bioactivity .

Broader Oxoaporphine Alkaloid Comparisons

  • N-Demethylation Effects : Treatment of oxogaucine methiodide and liriodenine methiodide with alumina results in N-demethylation, reducing antifungal efficacy. This underscores the necessity of the N-methyl group for maintaining activity .
  • Synthetic Analogues: Attempts to synthesize novel oxoaporphines from N-acetylnoraporphines failed, yielding phenanthrene derivatives instead. This highlights the structural specificity required for antifungal action in oxoaporphines .

Comparison with Non-Oxoaporphine Methyl Ethers

While structurally distinct from oxoaporphines, other methyl ethers provide insights into the role of etherification:

Compound Structural Context Functional Impact Key Reference
2-O-Methyl siRNA RNA backbone modification Enhanced serum stability and gene silencing
2-O-Methyl agar Methylation at 3,6-anhydro-L-galactose Altered gelling properties
Miltefosine Alkylphosphocholine derivative Anti-mycobacterial activity
  • Biological Relevance : Unlike 2-O-methyl siRNA (which improves pharmacokinetics) or agar (which modifies physical properties), the 2-O-methyl group in liriodendronine derivatives primarily affects molecular recognition in fungal cells rather than stability .
  • Aliphatic vs. Aromatic Methylation : Miltefosine’s anti-mycobacterial activity relies on an aliphatic ether bond, whereas this compound’s aromatic substitution emphasizes the role of aromatic systems in targeting eukaryotic pathogens .

Q & A

Q. What are the established synthetic routes for Liriodendronine 2-O-methyl ether, and what reaction conditions are critical for optimizing yield?

this compound is synthesized via methylation of lysicamine under alkaline conditions (pH 8.5–9.5) using methyl iodide as the methyl donor. Critical parameters include temperature control (40–60°C), solvent selection (e.g., DMF/MeOH mixtures), and stoichiometric equivalence of reagents. Yield optimization requires monitoring reaction progress via TLC and purification using column chromatography with silica gel. Reaction efficiency can be validated through NMR spectroscopy to confirm methyl group incorporation at the 2-O position .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

High-resolution mass spectrometry (HRMS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) are essential for confirming molecular weight and structural features. X-ray crystallography provides definitive proof of stereochemistry and crystal packing. For reproducibility, ensure deuterated solvents are anhydrous and spectra are calibrated using internal standards (e.g., TMS). Data interpretation should align with published benchmarks for oxoaporphine alkaloids .

Q. How can researchers isolate this compound from natural sources, and what solvents maximize purity?

Isolation involves ethanol extraction of plant material (e.g., Stephania dinklagei), followed by liquid-liquid partitioning (chloroform/water) to concentrate alkaloids. Column chromatography with gradient elution (hexane/ethyl acetate to methanol) effectively separates oxoaporphine derivatives. Purity is assessed via HPLC-DAD using a C18 column and UV detection at 254 nm. Solvent choices must minimize co-elution of structurally similar compounds .

Q. What in vitro assays are suitable for evaluating the antifungal activity of this compound?

Standardized broth microdilution assays (CLSI M38/M44 guidelines) using Candida albicans or Aspergillus fumigatus are recommended. Include positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs) at 48–72 hours. Solubility in DMSO/PBS must be confirmed to avoid false negatives. Data should be replicated across three independent experiments with statistical analysis (mean ± SD) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different antifungal assays?

Discrepancies may arise from strain-specific resistance, compound solubility, or assay endpoint criteria. Address these by:

  • Standardizing fungal inoculum density (e.g., 1–5 × 10³ CFU/mL).
  • Validating results via time-kill kinetics and synergy testing with known antifungals.
  • Applying multivariate statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify confounding variables .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Synthesize analogs with modifications at the 2-O-methyl or aporphine core.
  • Evaluate antifungal potency against a panel of pathogenic fungi.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with fungal cytochrome P450 targets.
  • Correlate logP values (HPLC-derived) with membrane permeability using artificial lipid bilayers .

Q. What challenges arise in studying the biosynthetic pathway of this compound, and how can they be addressed?

Key challenges include low natural abundance and unstable intermediates. Strategies:

  • Employ stable isotope labeling (¹³C-glucose) in plant cell cultures to trace precursor incorporation.
  • Use RNA-seq to identify candidate genes (e.g., methyltransferases) in Stephania spp.
  • Validate enzyme activity via heterologous expression in E. coli or yeast .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Combine phytochemistry with proteomics (e.g., SILAC labeling) to identify target proteins in fungal cells. Integrate metabolomics (LC-MS/MS) to assess disruption of fungal ergosterol biosynthesis. Collaborate with computational chemists to simulate binding dynamics using molecular dynamics (MD) simulations .

Methodological Best Practices

  • Data Presentation : Use tables to summarize MIC values, synthetic yields, and spectral data. Figures should highlight dose-response curves or SAR trends .
  • Safety Protocols : Follow OSHA guidelines for handling methyl iodide (use fume hoods, nitrile gloves) and dispose of waste via approved containers .
  • Ethical Compliance : Document plant collection permits (Nagoya Protocol) and adhere to institutional biosafety committees for antifungal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.